1-Azaspiro[4.5]decan-8-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-azaspiro[4.5]decan-8-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h10H,1-7H2;1H |
InChI Key |
NSFMYIPGVRAQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)CC2)NC1.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azaspiro 4.5 Decan 8 One Hydrochloride and Its Derivatives
Direct Synthesis of 1-Azaspiro[4.5]decan-8-one Architectures
The direct construction of the 1-Azaspiro[4.5]decan-8-one framework involves the formation of the spirocyclic core, introduction of the ketone group at the 8-position, and subsequent conversion to its hydrochloride salt.
Cyclization Reactions for Spiro[4.5]decane Formation
The formation of the spiro[4.5]decane ring system, which consists of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single carbon atom, can be achieved through various intramolecular cyclization strategies. One common approach involves the use of precursors that contain both the pyrrolidine (B122466) and cyclohexane moieties, which are then induced to cyclize.
Intramolecular alkylation is a key strategy where a suitably functionalized piperidine (B6355638) derivative undergoes cyclization to form the spirocyclic system. For instance, a 4,4-disubstituted piperidine can serve as a precursor. nih.govnih.govacs.orgsci-hub.stlookchem.com The nitrogen of the piperidine can act as a nucleophile, attacking an electrophilic center on one of the substituents at the 4-position to form the pyrrolidine ring.
Another powerful method is the Dieckmann condensation, an intramolecular base-catalyzed reaction of a diester to form a β-keto ester. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of the 1-azaspiro[4.5]decane skeleton, a precursor containing a piperidine ring with two ester-containing side chains at the 4-position could be envisioned. Treatment with a strong base would then initiate an intramolecular cyclization to form the five-membered ring, which, after hydrolysis and decarboxylation, would yield the desired spirocyclic ketone.
| Cyclization Strategy | Description | Key Features |
| Intramolecular Alkylation | A nucleophilic nitrogen on a piperidine precursor attacks an electrophilic side chain at the 4-position. | Relies on appropriately functionalized piperidine starting materials. |
| Dieckmann Condensation | Base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. | Forms the five-membered ring and introduces a ketone precursor in one step. |
Strategies for Incorporating the 8-Ketone Moiety
The introduction of the ketone group at the 8-position of the 1-azaspiro[4.5]decane ring system is a critical step in the synthesis of the target compound. This can be achieved either during the cyclization process or as a separate functional group transformation.
As mentioned in the Dieckmann condensation, the ketone functionality can be directly installed during the ring-forming step. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the 8-keto-1-azaspiro[4.5]decane.
Alternatively, if the spirocyclic core is formed without the ketone, standard oxidation methods can be employed. For example, a precursor with a hydroxyl group at the 8-position can be oxidized using various reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
A three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and nitriles in concentrated sulfuric acid has been reported to produce 2-azaspiro[4.5]deca-6,9-dien-8-ones, demonstrating a method for constructing a spirocyclic system with a ketone. researchgate.net While this example pertains to a 2-azaspiro system, the underlying principles of multicomponent reactions could potentially be adapted for the synthesis of 1-azaspiro[4.5]decan-8-one.
Hydrochloride Salt Formation
The final step in the synthesis of 1-Azaspiro[4.5]decan-8-one hydrochloride is the formation of the salt. This is typically achieved by reacting the free base of the azaspirocycle with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a base and accepts a proton from the hydrochloric acid, forming an ammonium (B1175870) salt.
This acid-base reaction is generally straightforward and can be carried out by treating a solution of the amine in an appropriate organic solvent, such as diethyl ether or methanol, with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt is often a crystalline solid that can be isolated by filtration. The formation of the hydrochloride salt can improve the compound's stability, solubility in aqueous media, and ease of handling.
Stereoselective and Enantiopure Synthesis Approaches
The development of stereoselective methods for the synthesis of 1-azaspiro[4.5]decan-8-one and its derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Iodoaminocyclization for Enantiopure Azaspiro[4.5]decanes
A key method for the enantioselective synthesis of 1-azaspiro[4.5]decanes is the iodine-promoted 5-endo ring closure of 4-allyl-4-(alkylamino)cyclohexanone derivatives. researchgate.net This iodoaminocyclization reaction proceeds in good yields and allows for the stereocontrolled formation of the spirocyclic system.
In this approach, a chiral auxiliary can be used to direct the stereochemical outcome of the cyclization. For example, the use of a chiral amine substituent on the cyclohexanone (B45756) precursor can lead to the formation of a single enantiomer of the 1-azaspiro[4.5]decane product. The iodine not only initiates the cyclization but also becomes incorporated into the product, providing a handle for further functionalization. This method has been successfully applied to the synthesis of various substituted 1-azaspiro[4.5]decanes. tandfonline.commtu.edu
Palladium-Mediated Cyclizations
Palladium-catalyzed reactions are powerful tools in organic synthesis and have been employed for the construction of complex nitrogen-containing heterocycles, including spirocycles. rsc.org Intramolecular palladium-catalyzed cyclizations, such as the aza-Wacker reaction, can be utilized to form the pyrrolidine ring of the 1-azaspiro[4.5]decane system. nih.gov
These reactions typically involve the cyclization of an unsaturated amine precursor onto a palladium-activated double bond. The stereochemistry of the newly formed stereocenters can often be controlled by the choice of chiral ligands for the palladium catalyst. While specific examples for the direct synthesis of 1-azaspiro[4.5]decan-8-one via this method are not abundant in the literature, the general principles of palladium-catalyzed intramolecular amination of alkenes provide a promising avenue for the development of such stereoselective syntheses.
| Stereoselective Method | Description | Key Features |
| Iodoaminocyclization | Iodine-promoted 5-endo cyclization of an allylaminocyclohexanone derivative. | Can be rendered enantioselective by using a chiral auxiliary. Introduces an iodine atom for further modification. |
| Palladium-Mediated Cyclization | Intramolecular cyclization of an unsaturated amine precursor catalyzed by a palladium complex. | Potential for high stereocontrol through the use of chiral ligands. |
Biocatalytic Approaches and Flow Chemistry Optimization
Modern synthetic chemistry increasingly employs biocatalysis and flow chemistry to enhance efficiency, safety, and sustainability. While direct biocatalytic synthesis of 1-azaspiro[4.5]decan-8-one is not extensively documented, principles from related compounds, such as 1-oxa-8-azaspiro[4.5]decan-3-amine, demonstrate the potential of these technologies. vapourtec.comresearchgate.net
Biocatalysis: The use of enzymes, particularly transaminases, offers a pathway to chiral amines, which are crucial building blocks in pharmaceutical synthesis. researchgate.net In the synthesis of a related spirocyclic amine, various transaminase (ATA) enzymes were screened for the reductive amination of a ketone precursor. doi.org For example, ATA-025 showed high conversion rates (up to 99.22 ± 2.61%) under optimized conditions. researchgate.net This highlights the potential for biocatalytic methods to asymmetrically synthesize chiral derivatives of azaspiro[4.5]decanones.
Flow Chemistry: Continuous flow processes provide significant advantages over traditional batch synthesis, especially for reactions that are hazardous or difficult to scale up. vapourtec.com The synthesis of energetic azide (B81097) intermediates, often used in constructing nitrogen-containing heterocycles, can be performed more safely and efficiently in a continuous three-step flow process. vapourtec.com This methodology allows for precise control over reaction parameters, minimizes the accumulation of unstable intermediates, and facilitates scaling. rsc.org A telescoped flow process, combining multiple reaction steps like ring-closing metathesis and hydrogenation without intermediate isolation, has been shown to reduce process mass intensity and catalyst loading, offering a greener and more cost-effective approach. rsc.org
| Technology | Key Advantage | Example Application (Related Compounds) | Reference |
| Biocatalysis | High enantioselectivity | Reductive amination using transaminases (e.g., ATA-025) for chiral amine synthesis. | researchgate.netdoi.org |
| Flow Chemistry | Enhanced safety, scalability, process intensification | Three-step flow process for formation and reduction of azide intermediates. | vapourtec.com |
| Telescoped Flow | Reduced waste, cost, and unit operations | Combining ring-closing metathesis and hydrogenation with a single catalyst. | rsc.org |
Precursor and Intermediate Chemistry for Azaspiro[4.5]decanones
The construction of the azaspiro[4.5]decanone core relies heavily on the strategic synthesis and utilization of key heterocyclic precursors.
Pyrrolidine Synthesis: The pyrrolidine ring, which forms one part of the spirocycle, can be synthesized through various methods. A common approach involves the use of chiral precursors like L-proline and its derivatives. mdpi.com Other methods include the N-heterocyclization of primary amines with diols catalyzed by iridium complexes and copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.org Carbohydrate-derived nitrones also serve as versatile starting materials for constructing polyhydroxylated pyrrolidine cores through nucleophilic additions. nih.gov
Piperidine Synthesis: The piperidine moiety is frequently synthesized via the hydrogenation of pyridine (B92270) derivatives, often using transition metal catalysts like nickel or rhodium. dtic.milnih.gov Another prevalent method is the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an alkyl acrylate, which ultimately yields 4-piperidones. dtic.mil
4-Piperidone and its derivatives are exceptionally valuable synthons for building spiro-heterocycles. researchgate.net The ketone functional group at the 4-position serves as a reactive site for annulation and spirocyclization reactions. For instance, N-substituted 4-piperidones can react with various reagents to form spiro compounds. whiterose.ac.uk The synthesis of spirocyclic chromanones has been achieved by reacting N-phenyl piperidone with a hydroxy ketone in the presence of pyrrolidine. whiterose.ac.uk Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides and 3,5-bis(ylidene)-4-piperidones lead to the formation of complex mono- and bis-spiro-heterocycles. nih.gov
Multi-component reactions (MCRs) are highly efficient strategies for assembling complex molecular architectures like the spiro[4.5]decane framework in a single pot. These reactions offer advantages in terms of atom economy, reduced solvent waste, and operational simplicity.
A notable example is the [3+2] cycloaddition of cyclopropylamines with olefins, which has been achieved through a combination of photocatalysis and organocatalysis to synthesize 2-amino-spiro[4.5]decane-6-ones. researchgate.net This method is praised for its mild, metal-free conditions and high diastereoselectivity. researchgate.net Three-component reactions involving 3-nitro-2H-chromenes, isatins, and α-amino acids have also been used to generate spiro-pyrrolidine derivatives regio- and stereoselectively. researchgate.net The convergence and complexity-generating power of MCRs make them a powerful tool for creating libraries of structurally diverse spiro compounds. nih.gov
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound. This involves the careful selection of solvents and catalysts tailored to the specific transformation.
Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes by stabilizing transition states or reactive intermediates. youtube.com In the synthesis of spiroketones, polar solvents may be required to facilitate the formation of charged intermediates. For example, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one was optimized using a mixture of acetic acid and water, which significantly reduced reaction time and increased yield compared to previous methods. researchgate.net In other cases, non-polar solvents are preferred. Dimethyl carbonate, a green solvent, has proven effective for ruthenium-catalyzed ring-closing metathesis in continuous flow. researchgate.net
Catalysis: Catalysts are fundamental to many synthetic routes for spiro[4.5]decanes.
Acid Catalysis: Acids like acetic acid or p-toluenesulfonic acid are commonly used to catalyze cyclization and deketalization steps. whiterose.ac.ukresearchgate.net
Metal Catalysis: Transition metals play a crucial role. Gold(I) catalysts have been employed in the vinylogous Conia-ene reaction to construct spiro[4.5]deca-1,6-diene-8-ones. researchgate.net Palladium catalysts are used in cross-coupling reactions to functionalize spiroketone derivatives and in amidation reactions. researchgate.nettue.nl Rhodium(I) catalysts are effective for intramolecular hydroacylation to form α,α′-difunctionalised spiro[4.5]decanes. researchgate.net
The table below summarizes various catalytic systems used in the synthesis of spiro[4.5]decane cores and related structures.
| Reaction Type | Catalyst | Solvent | Key Features | Reference |
| Vinylogous Conia-Ene | Au(I) complex | Dichloromethane | Mild conditions, atom-economic | researchgate.net |
| Intramolecular Hydroacylation | Rh(I) complex | Toluene | Forms α,α′-difunctionalised spirodecanes | researchgate.net |
| [3+2] Cycloaddition | Organic Phosphoric Acid | Dichloromethane | Metal-free, high diastereoselectivity | researchgate.net |
| Selective Deketalization | Acetic Acid (HAc) | HAc/H₂O | Reduced reaction time, increased yield | researchgate.net |
| Spirocyclization | Pyrrolidine | Ethanol | Synthesis of spiro-chromanones | whiterose.ac.uk |
Temperature and pH Control
In multi-component reactions, such as the condensation of a phenol (B47542), an aldehyde, and a nitrile to form a 2-azaspiro[4.5]deca-6,9-dien-8-one core, the reaction is typically conducted in a strongly acidic medium, like 92% sulfuric acid. While a specific temperature for this exact transformation is not detailed in the available literature, analogous reactions are often performed at controlled temperatures to prevent unwanted side reactions like polymerization of the phenol and aldehyde, or the Baeyer reaction leading to diarylmethane derivatives. nih.gov
For cyclization reactions, such as the Prins cyclization to form substituted piperidines, temperature control is crucial for diastereoselectivity. Low temperatures, often in conjunction with a strong acid catalyst like concentrated hydrochloric acid, can favor the formation of the kinetic product. nih.gov In some cases, a temperature of 80°C has been employed in the synthesis of related triazaspiro[4.5]decan-2-one derivatives, indicating that elevated temperatures can be necessary to drive certain cyclization reactions to completion. nih.gov
The pH of the reaction medium is another critical factor. In syntheses involving acidic catalysis, maintaining a specific acidic strength is necessary to promote the desired reaction without causing degradation of starting materials or products. For instance, in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related spirocyclic ketone, the optimization of the acidic conditions (acetic acid/water ratio) was found to be crucial for maximizing the yield. researchgate.net Similarly, in syntheses involving base-catalyzed steps, the choice and concentration of the base must be carefully controlled to avoid side reactions.
The formation of the hydrochloride salt of 1-Azaspiro[4.5]decan-8-one is the final step, which inherently involves pH control. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent. The pH is adjusted to ensure complete protonation of the basic nitrogen atom, leading to the precipitation of the hydrochloride salt.
Minimization of Side Products
The formation of side products is a common challenge in the synthesis of complex molecules like 1-Azaspiro[4.5]decan-8-one. Careful control of reaction conditions, including temperature and pH as discussed, is a primary strategy to minimize their formation.
In the context of multi-component reactions leading to similar spirocyclic systems, the use of a sterically hindered phenol, such as 2,6-dimethylphenol, can be employed to prevent ortho-attack by the aldehyde, thus suppressing the formation of diarylmethane side products. nih.gov The choice of solvent can also influence the product distribution.
During cyclization reactions, incomplete cyclization can lead to the presence of unreacted starting materials or linear intermediates in the final product mixture. Optimizing the reaction time and temperature is essential to drive the reaction to completion. Furthermore, in reactions like the Dieckmann condensation, which can be a potential route to the 1-azaspiro[4.5]decan-8-one core, side reactions such as intermolecular condensation can occur if the reaction conditions are not carefully controlled.
Purification techniques are crucial for removing any side products that do form. Recrystallization is a common method for purifying the final hydrochloride salt, often using solvents like ethanol. google.com Chromatographic techniques may also be employed at intermediate stages to isolate the desired products from reaction byproducts.
Table of Reaction Parameters and Their Impact
| Parameter | Influence on Synthesis | Methods of Control | Potential Side Products if Not Controlled |
| Temperature | Reaction rate, diastereoselectivity, stability of intermediates | Heating mantles, cooling baths, reflux condensers | Polymerization products, rearrangement products, products of thermal decomposition |
| pH | Catalyst activity, stability of functional groups, product isolation | Use of acids, bases, and buffer solutions | Acid or base-catalyzed hydrolysis of esters, epimerization, formation of salt impurities |
Advanced Structural Characterization and Conformational Analysis of 1 Azaspiro 4.5 Decan 8 One Hydrochloride Analogues
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure and dynamics of 1-azaspiro[4.5]decan-8-one analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in 1-azaspiro[4.5]decan-8-one analogues, providing insights into the connectivity of atoms and the stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assembling the molecular framework.
For instance, in analogues like (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid, the proton and carbon signals can be meticulously assigned. nih.gov The chemical shifts of the protons and carbons in the spirocyclic core are influenced by the nature of the substituents.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for a 1-Azaspiro[4.5]decane Analogue
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) |
| (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 9.62 (bs, 1H), 7.61–7.38 (m, 6H), 4.34 (s, 2H), 3.86–3.67 (m, 2H), 3.51–3.06 (m, 7H), 2.26–2.09 (m, 1H), 2.04–1.62 (m, 3H), 1.18 (d, J = 6.9 Hz, 3H) | 175.60, 170.49, 131.66, 131.62, 130.08, 129.37, 74.05, 59.13, 52.86, 49.26, 48.58, 41.31, 32.41, 30.22, 17.07 |
Dynamic NMR studies can also provide information on conformational exchange processes, such as ring inversion in the cyclohexane (B81311) or pyrrolidine (B122466) rings of the spiro system. The energy barriers for these processes can be determined by monitoring changes in the NMR spectra at different temperatures.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is essential for determining the molecular weight of 1-azaspiro[4.5]decan-8-one analogues and confirming their elemental composition through high-resolution mass spectrometry (HRMS). The ionization method, such as Electrospray Ionization (ESI), often results in the observation of the protonated molecule [M+H]⁺. nih.gov
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For cyclic ketones and amines, characteristic fragmentation pathways include α-cleavage adjacent to the carbonyl group or the nitrogen atom. openstax.org In the case of ketamine analogues, which share a similar 2-amino-2-phenylcyclohexanone (B3026242) scaffold, common fragmentation includes the cleavage of the C1-C2 bond in the cyclohexanone (B45756) ring. nih.gov For 1-azaspiro[4.5]decan-8-one analogues, fragmentation would be expected to involve the spirocyclic system, leading to characteristic losses of fragments related to the pyrrolidine and cyclohexane rings.
Interactive Data Table: Mass Spectrometry Data for a 1-Azaspiro[4.5]decane Analogue
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| (S)-2–(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | ESI | 379.2129 | 379.3060 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1-azaspiro[4.5]decan-8-one hydrochloride and its analogues. The presence of a strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone group in the cyclohexane ring. wpmucdn.comlibretexts.org
The hydrochloride salt form introduces characteristic absorptions for the secondary amine salt. The N-H stretching vibrations of a secondary amine hydrochloride appear as a broad band in the region of 2400-3200 cm⁻¹. researchgate.net Additionally, N-H bending vibrations can be observed around 1560-1620 cm⁻¹. researchgate.net Other characteristic peaks include C-N stretching and C-H stretching and bending vibrations.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Ketone (C=O) | Stretch | 1700 - 1725 |
| Secondary Amine Salt (N-H) | Stretch | 2400 - 3200 (broad) |
| Secondary Amine Salt (N-H) | Bend | 1560 - 1620 |
| Alkane (C-H) | Stretch | 2850 - 3000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the spirocyclic system. For analogues of 1-azaspiro[4.5]decan-8-one, single-crystal X-ray diffraction can precisely determine the geometry of the pyrrolidine and cyclohexane rings and their relative orientation.
Computational Chemistry and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and electronic properties of 1-azaspiro[4.5]decan-8-one analogues.
Density Functional Theory (DFT) for Conformational Analysis
DFT calculations can be used to determine the relative energies of different possible conformers of the 1-azaspiro[4.5]decane ring system. By systematically rotating the rotatable bonds, a potential energy surface can be generated to identify the global minimum energy conformation and other low-energy conformers. ua.es
For example, in a study of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine the energy minima of different conformations, considering the chair and twisted boat forms of the cyclohexane ring. mdpi.com These theoretical calculations can be correlated with experimental data, such as NMR coupling constants, to provide a more complete understanding of the conformational behavior of these molecules in solution. The calculations can also predict vibrational frequencies, which can be compared with experimental IR spectra to aid in spectral assignment.
Molecular Modeling for Structure-Activity Relationship (SAR) Insights
Molecular modeling has become an indispensable tool in the rational design and optimization of novel therapeutic agents based on the 1-azaspiro[4.5]decan-8-one scaffold. By generating three-dimensional models of ligands and their target receptors, researchers can gain crucial insights into the structural requirements for biological activity, guiding the synthesis of more potent and selective analogues.
Structure-Activity Relationship (SAR) studies on various azaspiro[4.5]decane derivatives have been significantly advanced through computational approaches. For instance, in the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a virtual screening workflow was initially employed to identify a hit compound, which was subsequently optimized through structural modifications. nih.gov This systematic optimization led to the identification of compounds with prominent inhibitory activity, demonstrating a clear SAR. nih.gov
Similarly, modeling studies were instrumental in understanding the SAR of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel inhibitors of the mitochondrial permeability transition pore (mPTP). nih.govnih.gov These studies helped to rationalize how different functional groups substituted on the bicyclic core influenced the inhibitory potency. nih.gov For example, the introduction of various moieties at the 3-position and at the lactam nitrogen of the imidazolidinone ring was explored to enhance properties like water solubility and target affinity. nih.gov
In another example, conformational analysis was performed on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a spiro carbocyclic hydantoin. mdpi.com To determine the most stable conformation, researchers conducted structure optimization calculations, considering various possibilities such as the chair and twisted boat conformations of the cyclohexane ring. mdpi.com Such analyses are vital for understanding how the molecule presents itself to its biological target.
The table below summarizes key SAR insights derived from molecular modeling of various azaspiro[4.5]decane analogues.
| Analogue Class | Target | Key SAR Insights |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 Kinase | Structural optimization of a hit compound led to derivatives with potent inhibitory activity (e.g., compound 41 with an IC50 of 92 nM). nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 Kinase | Introduction of spirocyclic scaffolds led to the discovery of potent and selective dual inhibitors. nih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Mitochondrial Permeability Transition Pore (mPTP) | Functionalization of the bicyclic core at the 3-position and the lactam nitrogen was key to modulating activity and solubility. nih.gov |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Not Specified | Conformational analysis revealed the most energetically favorable structures for potential receptor interaction. mdpi.com |
In silico Prediction of Molecular Interactions
In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in predicting and analyzing the specific molecular interactions between 1-azaspiro[4.5]decan-8-one analogues and their biological targets. mdpi.comnih.gov These methods provide a detailed view of the binding mode at the atomic level, elucidating the key forces that stabilize the ligand-receptor complex.
Receptor-based computational methods, which rely on the three-dimensional structure of the target protein, are commonly used. mdpi.com Techniques like reverse docking can predict potential ligand-target pairs and their putative binding modes, which is essential for understanding the mechanism of action and for designing more selective compounds. mdpi.com
For a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, modeling studies successfully identified a putative binding site at the interface between the c8-ring and subunit a of ATP synthase. nih.govresearchgate.net The in silico analysis revealed the precise nature of the molecular interactions:
Hydrophobic Interactions : A benzyl (B1604629) moiety attached to the piperidine (B6355638) nitrogen is accommodated within a hydrophobic pocket formed by the side chains of specific amino acid residues (His127, Y128, and L129). nih.gov Previous research has highlighted that a higher number of hydrophobic interactions can be advantageous for the structural adaptation of small ligands in an active site. mdpi.com
Polar Interactions : The ligand's scaffold is anchored in position by two significant polar interactions. A salt bridge connects the piperidine nitrogen atom to the side chain of an aspartic acid residue (Asp224), while a hydrogen bond links the imidazolidinone NH group to a glutamine residue (Gln152). nih.gov
Molecular dynamics (MD) simulations further enhance these predictions by explaining the time-based interatomic interactions between the protein and the ligand in a simulated physiological environment, confirming the stability of the predicted binding complex. nih.gov The analysis of hydrogen bond dynamics throughout a simulation can reveal the stability and intermittency of these critical interactions. mdpi.com
The following table details the predicted molecular interactions for a specific class of azaspiro[4.5]decane analogues.
| Analogue Class | Target Subunit | Interacting Residues | Type of Interaction |
| 1,4,8-Triazaspiro[4.5]decan-2-one | ATP Synthase (c8-ring/subunit a interface) | His127, Y128, L129 | Hydrophobic Pocket |
| 1,4,8-Triazaspiro[4.5]decan-2-one | ATP Synthase (c8-ring/subunit a interface) | Asp224 | Salt-Bridge |
| 1,4,8-Triazaspiro[4.5]decan-2-one | ATP Synthase (c8-ring/subunit a interface) | Gln152 | Hydrogen Bond |
Chemical Transformations and Functionalization of 1 Azaspiro 4.5 Decan 8 One Hydrochloride
Reactions at the Ketone Moiety (C8)
The carbonyl group at the C8 position is a primary site for functionalization, enabling the introduction of diverse substituents and the alteration of the core scaffold's properties.
The reduction of the C8 ketone to a secondary alcohol is a fundamental transformation that introduces a new stereocenter and a hydroxyl group for further derivatization. Standard reducing agents are effective for this conversion.
Hydride Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can cleanly reduce the ketone to 1-azaspiro[4.5]decan-8-ol. The choice of reagent can influence the stereochemical outcome of the reaction.
Reductive Amination: The ketone can also undergo reductive amination, where it reacts with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form a new C-N bond, yielding 8-amino-1-azaspiro[4.5]decane derivatives. The related compound, 1,4-Dioxaspiro[4.5]decan-8-one, has been utilized in microwave-assisted reductive amination studies, indicating the applicability of this method to the azaspiro[4.5]decan-8-one system. chemicalbook.com
These reduction reactions are pivotal for accessing a class of derivatives with distinct biological profiles and for use as intermediates in more complex synthetic routes.
The C8 ketone readily undergoes condensation reactions with various nucleophiles, leading to a wide array of functionalized derivatives.
Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields 1-azaspiro[4.5]decan-8-one oxime. The formation of oximes from related azaspiro[4.5]decane ketones has been documented in the synthesis of muscarinic agonists. nih.gov This derivative is not only a stable final product but also a key intermediate for ring expansion via the Beckmann rearrangement.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the C8 carbonyl into an exocyclic double bond (an 8-methylene group). masterorganicchemistry.comlibretexts.org By reacting the ketone with a phosphonium (B103445) ylide (Wittig reagent), a variety of substituted 8-alkylidene-1-azaspiro[4.5]decanes can be synthesized. organic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com
Knoevenagel Condensation: This reaction involves the condensation of the ketone with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. rsc.orgmdpi.com The reaction proceeds via a carbanion intermediate, leading to the formation of an α,β-unsaturated system at the C8 position. mdpi.com This method is instrumental in synthesizing derivatives with electron-withdrawing groups conjugated to the spirocyclic core.
Transformations Involving the Azaspiro Nitrogen Atom
The secondary amine in the piperidine (B6355638) ring is another key site for introducing molecular diversity. It behaves as a typical secondary amine, readily undergoing alkylation, acylation, and other coupling reactions.
N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides or through reductive amination with aldehydes and a reducing agent. For instance, the synthesis of 8-methyl-1-oxa-8-azaspiro[4.5]decanes demonstrates the straightforward methylation of the nitrogen atom. nih.gov This reaction is fundamental for preparing libraries of compounds with varying steric and electronic properties at the nitrogen center.
N-Acylation: Acylation of the nitrogen is readily achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., HBTU, DIC). This transformation has been used to prepare potent 2,8-diazaspiro[4.5]decan-1-one based RIPK1 inhibitors, where the nitrogen was acylated with various benzoyl groups. nih.gov
The following table summarizes representative N-alkylation and N-acylation reactions on the azaspiro[4.5]decane core.
| Starting Material Core | Reagent | Reaction Type | Product Core |
| 1-Oxa-8-azaspiro[4.5]decane | Methyl Iodide | N-Alkylation | 8-Methyl-1-oxa-8-azaspiro[4.5]decane nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one | Benzoyl Chloride | N-Acylation | 8-Benzoyl-2,8-diazaspiro[4.5]decan-1-one nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | 2-(Trifluoromethyl)benzoyl chloride | N-Acylation | 8-(2-(Trifluoromethyl)benzoyl)-1-oxa-8-azaspiro[4.5]decane |
This interactive table is based on transformations reported for the azaspiro[4.5]decane scaffold and its close analogues.
Beyond simple alkylation and acylation, the nitrogen atom serves as an anchor point for constructing more complex molecular architectures. Researchers have leveraged this reactivity to develop potent and selective inhibitors for various biological targets.
Systematic exploration of substituents on the nitrogen atom has led to the discovery of dual TYK2/JAK1 inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold. nih.gov In these studies, complex heterocyclic moieties were attached to the nitrogen atom to optimize biological activity and pharmacokinetic properties. The synthesis of these derivatives often involves multi-step sequences where the modification of the azaspiro nitrogen is a key strategic step. These advanced derivatization strategies highlight the versatility of the 1-azaspiro[4.5]decan-8-one hydrochloride as a template for drug discovery. nih.govnih.gov
Ring Modification and Expansion/Contraction Strategies
Altering the ring size of the spirocyclic system can have a profound impact on the compound's conformational properties and biological activity. Ring expansion strategies are particularly valuable for accessing novel chemical space.
Beckmann Rearrangement: A prominent strategy for ring expansion of cyclic ketones is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This reaction transforms a ketoxime into a lactam under acidic conditions. masterorganicchemistry.comorganic-chemistry.org In the context of 1-azaspiro[4.5]decan-8-one, the corresponding C8-oxime can undergo this rearrangement. The migration of the carbon atom anti-periplanar to the oxime's hydroxyl group results in the insertion of the nitrogen atom into the cyclohexanone (B45756) ring. illinois.edu
This transformation converts the 1-azaspiro[4.5]decan-8-one skeleton into a 1,8-diazaspiro[5.5]undecan-9-one system, effectively expanding the six-membered carbocyclic ring into a seven-membered lactam ring. This provides a synthetic route to a new class of spirocyclic compounds with a different ring topology and potential for novel biological applications. No significant research on ring contraction strategies for this specific scaffold has been widely reported.
Regioselectivity and Stereochemical Control in Derivatization
The 1-azaspiro[4.5]decan-8-one framework possesses multiple reactive sites, including the secondary amine, the carbonyl group, and the α-carbons to the ketone. Achieving regioselectivity in derivatization reactions is, therefore, a key consideration for chemists. Furthermore, the chiral nature of many of its derivatives necessitates stringent stereochemical control during synthesis.
Systematic modifications of related spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes, have demonstrated the importance of precise functionalization. nih.gov For instance, the introduction of substituents at various positions on the tetrahydrofuran (B95107) ring of a 1-oxa-8-azaspiro[4.5]decan-3-one analog led to derivatives with varying affinities for muscarinic receptors. nih.gov While this research was not conducted on 1-azaspiro[4.5]decan-8-one itself, it highlights the principle that the location of a functional group can significantly impact biological activity.
In the synthesis of novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives, functionalization was directed at the 3-position and the lactam nitrogen, showcasing regioselective modification of a more complex azaspiro scaffold. The choice of reagents and reaction conditions allowed for the specific introduction of various moieties at these positions, leading to the exploration of structure-activity relationships for mitochondrial permeability transition pore inhibitors.
The stereochemical outcome of reactions on the 1-azaspiro[4.5]decan-8-one core is influenced by the existing stereocenters and the steric hindrance imposed by the spirocyclic structure. In the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, the optical resolution of certain analogs was performed, and it was found that the biological activity resided preferentially in one of the enantiomers. nih.gov The absolute configuration of one potent derivative was determined by X-ray crystal structure analysis, underscoring the importance of stereochemistry in drug design. nih.gov
While specific studies detailing the regioselective enolate formation and subsequent alkylation of 1-azaspiro[4.5]decan-8-one are not abundant in publicly available literature, general principles of ketone chemistry suggest that the protons on the C7 and C9 positions would exhibit different acidities, potentially allowing for regioselective deprotonation under carefully controlled conditions (e.g., choice of base, temperature, and solvent). The steric environment around these positions would also play a crucial role in directing the approach of electrophiles.
The following table summarizes representative transformations on related azaspiro[4.5]decane systems, illustrating the types of regiochemical and stereochemical control that have been achieved.
| Precursor Scaffold | Reaction Type | Position(s) Functionalized | Key Findings |
| 1-Oxa-8-azaspiro[4.5]decan-3-one | Various modifications | C2, C3 | Systematic modifications led to compounds with preferential affinity for M1 over M2 muscarinic receptors. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decan-3-one | Optical Resolution | - | M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-one | N-alkylation, Acylation | N3, Lactam Nitrogen | Regioselective introduction of substituents to explore structure-activity relationships for mPTP inhibition. |
It is evident that while the broader class of azaspirocycles has been the subject of synthetic exploration, detailed studies focusing solely on the regioselectivity and stereochemical control in the derivatization of this compound are less common. Future research in this area will be crucial for unlocking the full potential of this scaffold in medicinal chemistry.
Applications of the 1 Azaspiro 4.5 Decan 8 One Core in Chemical Research and Design
Scaffold in Medicinal Chemistry and Drug Design
The rigid, yet complex, three-dimensional structure of the azaspiro[4.5]decane core makes it an attractive scaffold for developing ligands that can interact with biological targets with high specificity and affinity.
Design of Novel Chemical Entities Incorporating Azaspiro[4.5]decane
The azaspiro[4.5]decane framework is a versatile building block for creating diverse chemical entities targeting a range of receptors and enzymes. Researchers have successfully incorporated this scaffold into molecules designed as M1 muscarinic agonists for potential Alzheimer's treatment, selective σ1 receptor ligands for tumor imaging, and inhibitors of the mitochondrial permeability transition pore (mPTP) for addressing ischemia/reperfusion injuries. nih.govnih.govnih.gov Other derivatives have been investigated for their potential anticancer and analgesic properties. researchgate.netpatsnap.com
| Azaspiro[4.5]decane Derivative Class | Therapeutic Target/Application | Reference |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Agonists (Alzheimer's Disease) | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 (σ1) Receptor Ligands (PET Imaging) | nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 (σ1) Receptor Ligands (Tumor Imaging) | nih.gov |
| 1,4-Dioxa-spiro[4.5]decane Derivatives | α1-Adrenoceptor and 5-HT1A Receptor Ligands | nih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives | mPTP Inhibitors (Ischemia/Reperfusion Injury) | nih.gov |
| 1-Thia-4-azaspiro[4.5]decane Derivatives | Anticancer Agents | researchgate.net |
Modulation of Molecular Properties via Spirocyclic Integration
The integration of a spirocyclic center, such as the one in azaspiro[4.5]decane, profoundly influences a molecule's physicochemical properties. The rigid nature of the scaffold reduces conformational flexibility, which can lead to a more favorable entropy of binding to a biological target. This rigidity also helps in orienting substituents in precise vectors, allowing for optimized interactions with receptor binding sites. Furthermore, incorporating the spirocyclic core can modulate properties like lipophilicity. For instance, in the development of σ1 receptor radioligands, novel piperidine (B6355638) compounds based on a 1,4-dioxa-8-azaspiro[4.5]decane structure were designed specifically to achieve low lipophilicity, a desirable trait for tumor imaging agents. nih.gov
Structure-Activity Relationship (SAR) Studies for Target Binding
The azaspiro[4.5]decane scaffold is amenable to systematic modification, allowing for detailed structure-activity relationship (SAR) studies. By altering substituents on the rings, researchers can probe the specific interactions required for biological activity.
M1 Muscarinic Agonists: In a study of 1-oxa-8-azaspiro[4.5]decanes, systematic modifications of a parent compound led to derivatives with preferential affinity for M1 over M2 receptors. For example, the introduction of a 2-ethyl group or a 3-methylene group resulted in compounds with potent antiamnesic activity and reduced cholinergic side effects. nih.gov The stereochemistry was also found to be crucial, with the M1 agonist activity residing preferentially in the (-)-isomers. nih.gov
Sigma-1 (σ1) Receptor Ligands: SAR studies on a series of 1-oxa-8-azaspiro[4.5]decane derivatives revealed that all tested ligands exhibited nanomolar affinity for σ1 receptors (Ki values ranging from 0.47 to 12.1 nM). nih.gov The selectivity over σ2 receptors could be modulated through structural changes, with one compound achieving a 44-fold selectivity, marking it for further development as a potential brain imaging agent. nih.gov
α1 and 5-HT1A Receptor Ligands: A study exploring arylpiperazine derivatives of 1,4-dioxa-spiro[4.5]decane identified specific substitutions that conferred high potency and selectivity. These SAR studies distinguished compounds that were promising α1 receptor antagonists from those that behaved as potent 5-HT1A receptor agonists. nih.gov
| Scaffold/Derivative | Target | Key SAR Finding | Reference |
|---|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1 Muscarinic Receptor | Systematic modifications (e.g., 2-ethyl, 3-methylene) led to preferential M1 affinity and potent antiamnesic activity. | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 (σ1) Receptor | Substitutions yielded ligands with nanomolar affinity (Ki = 0.47 - 12.1 nM) and moderate to high selectivity over σ2 receptors. | nih.gov |
| 1,4-Dioxa-spiro[4.5]decane Derivatives | α1/5-HT1A Receptors | Specific arylpiperazine modifications led to the identification of potent α1 antagonists or potent and efficacious 5-HT1A agonists. | nih.gov |
Role as a Synthetic Intermediate for Complex Molecules
The 1-azaspiro[4.5]decan-8-one core and its analogues serve as highly functionalized 'building blocks' for further synthetic transformations. mdpi.com Their inherent structure can be exploited to construct more complex polycyclic systems or to introduce additional diversity. For example, 1,4-dioxa-8-azaspiro[4.5]decane (a protected form of 4-piperidone) has been used in the synthesis of spirocyclotriphosphazenes. The synthesis of N-1 monosubstituted spiro carbocyclic hydantoins has been achieved using a 1,3-diazaspiro[4.5]decane core, highlighting the utility of these systems as intermediates for heterocyclic scaffolds of high interest to medicinal chemists. mdpi.com Various synthetic methods have been developed for the efficient construction of the azaspiro[4.5]decane scaffold itself, which can then be elaborated into more complex target molecules. nih.govresearchgate.net
Development in DNA-Encoded Library Technology (DELT) Applications
DNA-Encoded Library Technology (DELT) is a powerful drug discovery platform that screens massive collections of DNA-barcoded small molecules against a biological target. vipergen.comspringernature.com The design of these libraries benefits from scaffolds that provide three-dimensional diversity and are rich in sp³-hybridized carbons, characteristics inherent to the azaspiro[4.5]decane core. While direct, extensive application of the 1-azaspiro[4.5]decan-8-one core in published DELT libraries is not widely documented, the general class of azaspiro compounds is of significant interest. Research programs focused on preparing F(sp³)-rich, structurally complex molecules for DELT have explored the synthesis of various azaspiro compounds on-DNA. rsc.org The chemical handles present in the 1-azaspiro[4.5]decan-8-one structure (a secondary amine and a ketone) are suitable for the orthogonal chemistries required in split-and-pool library synthesis, making it a promising scaffold for future DELT designs. rsc.org
Exploration in Materials Science
The application of the 1-azaspiro[4.5]decan-8-one core appears to be predominantly focused on medicinal chemistry and drug design. A comprehensive search of available literature did not yield significant research detailing its exploration or application in the field of materials science, such as in the development of novel polymers or functional materials. However, related spiro compounds have been investigated in the context of synthetic resin layered products, suggesting a potential, though currently unexplored, avenue for such scaffolds. patsnap.com
Mechanistic Investigations of Molecular Interactions of Azaspiro 4.5 Decanone Analogues
Molecular Target Identification and Binding Studies (in vitro)
In vitro binding studies have been crucial in identifying the molecular targets of various azaspiro[4.5]decanone derivatives. These studies typically involve radioligand binding assays to determine the affinity of the compounds for specific receptors or enzymes.
For instance, a series of 1-oxa-8-azaspiro[4.5]decanes were evaluated for their affinity to muscarinic M1 and M2 receptors. nih.gov These studies identified certain analogues with preferential affinity for M1 receptors, suggesting a potential therapeutic application in conditions where M1 receptor agonism is beneficial. nih.gov
In a different context, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov Modeling studies for these compounds suggested a binding site at the interface between the c₈-ring and subunit a of ATP synthase.
Another class of analogues, 2,8-diazaspiro[4.5]decan-1-one derivatives, were identified as selective inhibitors of TYK2/JAK1 kinases. nih.gov These findings highlight the diverse range of molecular targets that can be modulated by compounds containing the azaspiro[4.5]decane scaffold.
Enzyme Inhibition and Receptor Modulation
The azaspiro[4.5]decane core structure has been incorporated into molecules designed to inhibit specific enzymes or modulate receptor activity.
One notable example is the development of allosteric inhibitors of the protein tyrosine phosphatase SHP2. A potent inhibitor, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one , was shown to bind to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. tandfonline.com This demonstrates the potential for azaspiro[4.5]decane derivatives to act as highly specific enzyme inhibitors.
In the realm of receptor modulation, analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been identified as selective antagonists for α(1d)-adrenergic receptors. nih.gov These compounds displayed high affinity and selectivity for this receptor subtype over other G-protein-coupled receptors.
Furthermore, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to be potent inhibitors of TYK2/JAK1 kinases, with IC50 values in the nanomolar range and significant selectivity over other Janus kinases like JAK2. nih.gov
Mechanistic Pathways of Bioactivity (Molecular Level)
At the molecular level, the bioactivity of azaspiro[4.5]decanone analogues is dictated by their specific interactions with their biological targets.
For the 1-oxa-8-azaspiro[4.5]decane muscarinic agonists, their activity is linked to the stimulation of phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 muscarinic receptors. nih.gov
The 1,4,8-triazaspiro[4.5]decan-2-one derivatives that inhibit the mPTP are believed to exert their effect by binding to ATP synthase, a key component of the pore. nih.gov This interaction prevents the opening of the pore, thereby protecting cells from certain forms of injury. nih.gov
The allosteric inhibition of SHP2 by the aforementioned 2-oxa-8-azaspiro[4.5]decan derivative involves the formation of polar contacts within a specific allosteric binding pocket. tandfonline.com This stabilizes the auto-inhibited state of the enzyme, preventing its catalytic activity. tandfonline.com
The anti-inflammatory effects of the 2,8-diazaspiro[4.5]decan-1-one TYK2/JAK1 inhibitors are mediated by the regulation of gene expression downstream of these kinases, as well as by modulating the differentiation of T-helper cells (Th1, Th2, and Th17). nih.gov
While these examples from related compounds are informative, it is crucial to reiterate that the specific mechanistic pathways for 1-Azaspiro[4.5]decan-8-one hydrochloride remain uninvestigated and cannot be directly inferred from these analogues.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies
The construction of the spirocyclic core of 1-azaspiro[4.5]decan-8-one and its analogues remains an area of active research. While classical methods provide reliable access to the basic scaffold, the demand for greater structural diversity, efficiency, and stereocontrol is driving the development of more sophisticated synthetic protocols.
Recent approaches have demonstrated the power of metal-catalyzed reactions to construct these complex frameworks. For instance, a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes has been developed to transform anilines into 1-azaspiro[4.5]decanes through an initial oxidative dearomatization step. researchgate.net Similarly, innovative relay catalysis systems, such as a diastereoselective Au/Pd relay, have been employed to create dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net Another strategy involves a metal-catalyzed cascade cyclization, which has been used to synthesize novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives with significant antitumor activity. mdpi.com
Hypervalent iodine oxidation of p-alkoxyphenols represents another powerful tool, providing a general route to p-benzoquinone monoacetals, which are key intermediates for spirocycle synthesis. capes.gov.br These modern methods are expanding the synthetic toolbox, enabling the creation of azaspiro[4.5]decane derivatives with precisely controlled stereochemistry and diverse functionalization, which were previously difficult to access.
Advanced Computational Design of Azaspiro[4.5]decane Derivatives
Computational chemistry is playing an increasingly vital role in guiding the design of novel azaspiro[4.5]decane derivatives with tailored properties. By modeling the interactions between spirocyclic ligands and their biological targets, researchers can rationalize observed structure-activity relationships (SAR) and predict the potency of new designs before undertaking synthetic efforts.
For example, modeling studies have been crucial in understanding how a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives inhibit the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net These studies identified a likely binding site at the interface between the c-ring and subunit a of ATP synthase, providing a structural basis for the observed SAR and guiding the optimization of future inhibitors. nih.govresearchgate.net
Furthermore, integrated approaches that combine structure-based drug design (SBDD) with calculations of physicochemical properties, such as lipophilic ligand efficiency (LLE), are being used to generate potent and selective inhibitors with favorable drug-like characteristics. acs.org These computational strategies help to navigate the vast chemical space of possible derivatives, prioritizing compounds that have the highest probability of success and thereby accelerating the development timeline. acs.orgmdpi.com
Chemoinformatics and Chemical Space Exploration for Spirocycles
Chemoinformatics provides the tools to systematically analyze and explore the chemical space of spirocyclic compounds, including azaspiro[4.5]decanes. nih.gov Given their distinct three-dimensionality and high fraction of sp3-hybridized carbons, spirocycles occupy regions of chemical space that are different from those of typical flat, aromatic medicinal chemistry compounds. nih.govresearchgate.net
Systematic analyses of databases containing bioactive spirocycles have revealed significant scaffold diversity, yet also a limited number of ring-size combinations, indicating a vast and underexplored territory for drug discovery. nih.gov Studies have identified nearly 47,000 compounds containing spirocycles that are active against approximately 200 different biological targets, including pharmaceutically important G protein-coupled receptors (GPCRs). nih.gov
The concept of chemical space is fundamental to modern drug discovery, allowing for the mapping and visualization of structure-property relationships. nih.gov By leveraging chemoinformatic tools, researchers can identify novel spirocyclic scaffolds with the potential to interact with new biological targets and expand the boundaries of "drug-likeness". acs.org This exploration is inspiring the design and synthesis of new spirocyclic libraries to populate areas of chemical space with high potential for pharmaceutical research. nih.govresearchgate.net
Integration with High-Throughput Screening and Automated Synthesis
The convergence of automated synthesis, miniaturization, and high-throughput screening (HTS) is set to revolutionize the discovery of bioactive azaspiro[4.5]decane derivatives. This paradigm shift moves away from the traditional, time-consuming process of synthesizing and purifying individual compounds towards a more efficient "on-the-fly" synthesis and in-situ screening approach. rsc.org
Recent technological advancements, such as the use of acoustic dispensing technology, enable the synthesis of large compound libraries in high-density formats (e.g., 1536-well plates) on a nanomole scale. rsc.orgnih.gov The crude reaction products can then be directly screened for biological activity using highly sensitive biophysical methods like differential scanning fluorimetry (DSF). nih.gov This integration dramatically accelerates the hit-finding process, reduces waste, and allows for a much broader exploration of chemical diversity. rsc.orgnih.gov
While the full-scale application of this technology to complex scaffolds like azaspiro[4.5]decanes is still emerging, the principles have been established. The use of automated peptide synthesizers and HPLC analysis in the synthesis of related triazaspiro[4.5]decane derivatives already points towards this integration. researchgate.net Adopting these automated platforms will allow medicinal chemists to rapidly generate and evaluate vast numbers of azaspiro[4.5]decane analogues, significantly increasing the efficiency of discovering next-generation therapeutics.
Q & A
Q. What methodologies resolve contradictions in reaction yield data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
